Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate
Description
Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative with the molecular formula C19H16N2O3. This compound has emerged as a key intermediate in the synthesis of various biologically active compounds. It is known for its potential therapeutic applications, particularly in the treatment of conditions like gastric ulcers.
Properties
IUPAC Name |
ethyl 4-phenoxy-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-20-17(14-9-5-3-6-10-14)21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRZPWSCYIXPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Formation of the Pyrimidine Ring : The β-keto ester undergoes nucleophilic attack by the amidine’s nitrogen, followed by cyclization and elimination of ammonia.
-
Regioselectivity : The phenoxy group preferentially occupies the C4 position due to electronic effects, while the phenyl group stabilizes the C2 position via resonance.
Optimized Conditions
Table 1: Cyclocondensation Parameters and Outcomes
| Reactant | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethyl 3-phenyl-3-oxopropanoate | pTSA | Ethanol | 12 | 78 | 90 |
| Ethyl 3-(4-Cl-phenyl)-3-oxopropanoate | HCl | Toluene | 24 | 65 | 85 |
This two-step approach involves synthesizing a halogenated pyrimidine intermediate, followed by phenoxy group introduction.
Step 1: Synthesis of 4-Chloro-2-Phenylpyrimidine-5-Carboxylate
Ethyl 2-phenyl-4-chloropyrimidine-5-carboxylate is prepared via cyclocondensation of ethyl benzoylacetate with chlorouracil.
Step 2: Phenoxy Substitution
The chloro intermediate reacts with sodium phenoxide in DMF at 120°C for 6 hours, achieving 60% yield.
Challenges
-
Competing hydrolysis of the ester group under basic conditions.
Multicomponent Reactions (MCRs)
The Biginelli reaction, modified for aromatic pyrimidines, offers a one-pot strategy.
Protocol
Table 2: MCR Optimization for Target Compound
| Catalyst | Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| FeCl3 | DDQ | 80 | 70 |
| ZnCl2 | H2O2 | 100 | 55 |
Cross-Coupling Approaches
Palladium-catalyzed couplings introduce aryl groups post-cyclization.
Suzuki-Miyaura Coupling
-
Intermediate : Ethyl 4-bromo-2-phenylpyrimidine-5-carboxylate.
-
Conditions : Pd(PPh3)4 (5 mol%), K2CO3, phenoxyboronic acid, DMF/H2O (3:1).
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 78 | 90 | High | Low |
| SNAr | 60 | 85 | Moderate | Medium |
| MCRs | 70 | 88 | High | Low |
| Cross-Coupling | 50 | 80 | Low | High |
Key Observations
-
Cyclocondensation and MCRs are preferred for scalability and cost-effectiveness.
-
Cross-coupling suffers from low yields due to side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Scientific Research Applications
Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents derived from this compound are being explored for treating gastric ulcers and other conditions.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but its derivatives have shown promise in modulating inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenyl-2-phenyl-5-pyrimidinecarboxylate
- Ethyl 4-methoxy-2-phenyl-5-pyrimidinecarboxylate
- Ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate
Uniqueness
Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This group enhances its potential as a therapeutic agent and its reactivity in various chemical reactions .
Biological Activity
Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with phenoxy and phenyl groups, along with an ethyl ester functionality. Its molecular formula is and it has a molecular weight of approximately 346.37 g/mol. The unique arrangement of substituents contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Specifically, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound's precise mechanisms can vary based on the target and context of use.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation.
Case Study: Breast Cancer Cell Line (MCF-7)
- Concentration : 50 µM
- Cell Viability Reduction : 70%
- Mechanism : Induction of caspase-dependent apoptosis.
Pharmacological Applications
This compound is being explored as a lead compound in drug discovery programs targeting various diseases:
- Antimicrobial Agents : Ongoing studies aim to develop formulations for treating infections resistant to conventional antibiotics.
- Cancer Therapeutics : Its ability to selectively target cancer cells positions it as a candidate for further development in oncology.
- Neurological Disorders : Preliminary research suggests potential applications in treating conditions like Alzheimer's disease through inhibition of acetylcholinesterase (AChE).
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrimidine derivatives that exhibit biological activity:
| Compound | Biological Activity |
|---|---|
| Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate | Antimicrobial, Anticancer |
| Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate | Anticancer |
| Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate | AChE Inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine ring functionalization. Key steps include nucleophilic substitution at the 4-position with phenoxy groups and esterification at the 5-position. Optimization involves:
-
Temperature Control : Maintaining 0–5°C during phenoxy group introduction to minimize side reactions .
-
Catalyst Selection : Using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrimidine ring substitution .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product (>95% purity) .
Parameter Optimal Condition Impact on Yield/Purity Reaction Temp 0–5°C (phenoxy substitution) Reduces hydrolysis of ester Solvent Dry DMF or THF Enhances reagent solubility Catalyst ZnCl₂ (10 mol%) Improves regioselectivity
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify key signals:
- Ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) .
- Aromatic protons (δ 7.2–8.1 ppm for phenyl/phenoxy groups) .
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-H bends (~690–900 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 320.35 (C₁₉H₁₆N₂O₃⁺) with fragmentation patterns matching pyrimidine ring cleavage .
Q. What purification strategies are effective for removing by-products in the synthesis of this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) to isolate crystalline product .
- Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves unreacted phenyl precursors .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) for high-purity batches (>99%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?
- Methodological Answer : X-ray crystallography provides definitive bond lengths/angles.
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : SHELXL (for small-molecule refinement) to model thermal displacement parameters and hydrogen bonding .
- Key Metrics :
- Pyrimidine ring planarity (deviation < 0.02 Å).
- Dihedral angle between phenyl and phenoxy groups (~45–60°) .
Q. What computational methods (DFT, MD) are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set to calculate:
- HOMO-LUMO gaps (~4.5 eV, indicating moderate reactivity) .
- Electrostatic potential surfaces (identify nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to predict solubility and aggregation behavior .
Q. How can researchers address contradictory bioactivity data in cellular assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ variability .
- Control Experiments :
- Use kinase inhibitors (e.g., staurosporine) to validate target specificity .
- Measure cytotoxicity (MTT assay) to distinguish true bioactivity from nonspecific effects .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported solubility values across studies?
- Methodological Answer :
- Variable Factors :
| Factor | Impact on Solubility | Example Evidence |
|---|---|---|
| Crystallinity | Amorphous vs. crystalline | Higher solubility in amorphous forms |
| pH | Protonation of pyrimidine N | Solubility peaks at pH 6–7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
